N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine
Brand Name: Vulcanchem
CAS No.: 1040693-20-6
VCID: VC2621827
InChI: InChI=1S/C23H31NO/c1-3-8-20(9-4-1)12-7-18-24-22-13-15-23(16-14-22)25-19-17-21-10-5-2-6-11-21/h1,3-4,8-9,13-16,21,24H,2,5-7,10-12,17-19H2
SMILES: C1CCC(CC1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3
Molecular Formula: C23H31NO
Molecular Weight: 337.5 g/mol

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine

CAS No.: 1040693-20-6

Cat. No.: VC2621827

Molecular Formula: C23H31NO

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine - 1040693-20-6

CAS No. 1040693-20-6
Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
IUPAC Name 4-(2-cyclohexylethoxy)-N-(3-phenylpropyl)aniline
Standard InChI InChI=1S/C23H31NO/c1-3-8-20(9-4-1)12-7-18-24-22-13-15-23(16-14-22)25-19-17-21-10-5-2-6-11-21/h1,3-4,8-9,13-16,21,24H,2,5-7,10-12,17-19H2
Standard InChI Key IWSUAVDYSVRDEI-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3
Canonical SMILES C1CCC(CC1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3

Structural Characteristics and Physical Properties

Chemical Structure and Composition

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine features a secondary amine scaffold with two distinctive substituents. The compound contains a 4-(2-cyclohexylethoxy)phenyl group, which consists of a phenyl ring substituted at the para position with a 2-cyclohexylethoxy moiety. This component combines aromatic and alicyclic structural elements, creating a lipophilic region within the molecule. The second substituent is a 3-phenylpropyl group, introducing another aromatic region connected to the central nitrogen via a flexible three-carbon linker. This structural arrangement creates a molecule with multiple rotatable bonds, contributing to its conformational flexibility.

Physicochemical Properties

Based on its chemical structure, N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine is expected to exhibit several key physicochemical properties:

  • Molecular Formula: C23H31NO

  • Molecular Weight: Approximately 337.51 g/mol

  • Physical State: Likely a colorless to pale yellow oil or low-melting solid at room temperature

  • Solubility: Anticipated to be poorly soluble in water due to its lipophilic character, but likely soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile

  • Lipophilicity: Expected to have high lipophilicity due to the presence of two phenyl rings and a cyclohexyl group

  • pKa: The secondary amine is likely to have a pKa value in the range of 8-10, making it weakly basic

Structural Analogs and Relationships

The compound shares structural similarities with other pharmaceutical agents containing aromatic ethers and secondary amines. The 4-(2-cyclohexylethoxy)phenyl moiety is present in several bioactive compounds, including some that appear in the related compound N-{(S)-2-[3-(3-Amino-propyl)-4-(2-cyclohexyl-ethoxy)-phenyl]-1-hydroxymethyl-ethyl}-2-{4-[4-(2-methyl-imidazol-1-yl)-butyl]-phenyl}-acetamide . This structural element may contribute to specific pharmacological properties, particularly in terms of receptor binding and membrane permeability.

Synthetic Approaches and Methods

Reductive Amination Approach

A potential synthetic route could involve reductive amination between 4-(2-cyclohexylethoxy)benzaldehyde and 3-phenylpropylamine. This reaction typically proceeds via the formation of an imine intermediate followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mildly acidic conditions.

Nucleophilic Substitution Method

Another approach might utilize nucleophilic substitution between 4-(2-cyclohexylethoxy)phenol (converted to a suitable leaving group such as tosylate or mesylate) and 3-phenylpropylamine. This method would require appropriate conditions to favor N-alkylation while minimizing over-alkylation to form tertiary amines.

Related Synthetic Methods from Literature

The synthesis of structurally related compounds provides insight into potential methods for preparing the target compound:

  • The preparation of N-methyl-3-phenyl-3-hydroxyl-propylamine described in patent CN100430376C employs a multi-step sequence involving Mannich reaction, followed by reduction and hydrolysis steps . Similar principles might be applicable for the synthesis of our target compound, particularly in the formation of carbon-nitrogen bonds.

  • The synthetic strategies described for amino-protected benzylphenyl compounds in US6472536B1 utilize coupling reactions under Stille conditions, which could be relevant for constructing the aryl ether linkage in the 4-(2-cyclohexylethoxy)phenyl portion of the molecule . Such reactions typically employ catalysts such as tetrakis(triphenylphosphine)palladium, as mentioned in the patent.

Proposed Optimized Synthesis

Based on analysis of related synthetic methods, a potential optimized synthetic route for N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine could consist of the following steps:

  • Preparation of 4-(2-cyclohexylethoxy)phenol via Williamson ether synthesis between 4-hydroxyphenol and 2-cyclohexylethyl bromide

  • Conversion of the phenol to a suitable electrophile (e.g., triflate or tosylate)

  • Coupling with 3-phenylpropylamine under appropriate conditions

  • Purification of the final product

This approach would likely require optimization of reaction conditions, particularly in the final coupling step to ensure selectivity for monoalkylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted proton NMR (¹H-NMR) spectrum of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine would likely show characteristic signals including:

  • Aromatic protons from both phenyl rings (δ 6.5-7.5 ppm)

  • Methylene protons adjacent to the ether oxygen and nitrogen (δ 3.5-4.0 ppm)

  • Cyclohexyl protons (δ 1.0-2.0 ppm)

  • Propyl chain methylene protons (δ 1.5-2.8 ppm)

  • N-H proton of the secondary amine (δ 3.0-4.0 ppm, broad)

Infrared (IR) Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands including:

  • N-H stretching (3300-3500 cm⁻¹)

  • C-H stretching of aromatic rings (3000-3100 cm⁻¹)

  • C-H stretching of aliphatic groups (2800-3000 cm⁻¹)

  • C-O-C stretching of the ether linkage (1200-1250 cm⁻¹)

  • C=C stretching of aromatic rings (1450-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely reveal a molecular ion peak at m/z 337 corresponding to the molecular weight, along with characteristic fragmentation patterns including cleavage at the C-N bonds and the ether linkage.

Structural ElementPotential Contribution to Bioactivity
Secondary AmineHydrogen bond donor; potential for protonation at physiological pH; crucial for receptor binding
4-(2-Cyclohexylethoxy)phenylIncreased lipophilicity; potential for hydrophobic interactions; may influence receptor subtype selectivity
3-PhenylpropylFlexible linker allowing conformational adaptation; aromatic group may engage in π-π stacking interactions with target proteins
Ether LinkageHydrogen bond acceptor; contributes to water solubility; influences molecular rigidity

Physicochemical and Drug-like Properties

Predicted ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine can be predicted based on its structure:

Drug-likeness Assessment

Table 2: Drug-likeness Parameters for N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine

ParameterPredicted ValueLipinski Rule Compliance
Molecular Weight337.51 g/molYes (<500)
cLogP (calculated)~5.2-5.8Borderline (≤5)
Hydrogen Bond Donors1Yes (≤5)
Hydrogen Bond Acceptors2Yes (≤10)
Rotatable Bonds~12No (>10, potentially reducing oral bioavailability)
Polar Surface Area~20-25 ŲYes (<140 Ų)

The compound generally aligns with Lipinski's Rule of Five for drug-likeness, with potential concerns regarding its lipophilicity and number of rotatable bonds, which might affect its oral bioavailability.

Chemical Stability and Reactivity

Predicted Stability Considerations

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine would likely exhibit the following stability characteristics:

  • Oxidative Stability: Secondary amines can undergo oxidation to form nitrones or hydroxylamines. The compound might be susceptible to air oxidation, particularly in solution or elevated temperatures.

  • Hydrolytic Stability: The ether linkage is generally stable under physiological conditions but may undergo cleavage under strongly acidic conditions.

  • Thermal Stability: The compound would likely exhibit good thermal stability under normal storage conditions, with potential degradation occurring at elevated temperatures (>100°C).

Reactive Sites and Chemical Behavior

The primary reactive site in the molecule is the secondary amine nitrogen, which could participate in various reactions:

  • Alkylation/Acylation: The secondary amine can undergo further alkylation to form tertiary amines or acylation to form amides under appropriate conditions.

  • Salt Formation: The basic amine can form salts with acids, potentially improving water solubility for pharmaceutical formulations.

  • Oxidation: The amine nitrogen and benzylic positions are susceptible to oxidation.

  • Complexation: The nitrogen atom could potentially act as a ligand for coordination with metal ions.

Analytical Methods for Identification and Quantification

Chromatographic Methods

For the analysis and quantification of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 columns with mobile phases consisting of acetonitrile/water mixtures (possibly with modifiers such as triethylamine or formic acid) would be suitable for quantification.

  • Gas Chromatography (GC): Due to its relatively high molecular weight and polarity, derivatization might be necessary for GC analysis, potentially using trimethylsilylation reagents.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, using silica plates with solvent systems such as hexane/ethyl acetate mixtures with appropriate visualization reagents (e.g., ninhydrin or Dragendorff's reagent).

Spectroscopic Identification

Confirmation of structural identity would typically involve complementary spectroscopic techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, with 2D techniques (COSY, HSQC, HMBC) enabling complete assignment of signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, while tandem MS (MS/MS) could elucidate fragmentation patterns for structural confirmation.

  • Infrared Spectroscopy: Would confirm the presence of key functional groups, particularly the secondary amine and ether linkages.

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